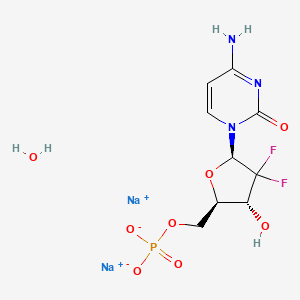
2-amino-2H-acridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-2H-acridin-9-one is a fluorescent aromatic compound with the molecular formula C13H10N2O and a molecular weight of 210.23 . It is known for its primary amine group, which reacts with aldehyde groups at the reducing end of carbohydrates, making it a valuable fluorophore in various scientific applications .
准备方法
The synthesis of 2-amino-2H-acridin-9-one typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) . This method yields acridone derivatives, including this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
化学反应分析
2-amino-2H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Substitution: The primary amine group allows for substitution reactions with various electrophiles, forming substituted acridone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
科学研究应用
2-amino-2H-acridin-9-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-amino-2H-acridin-9-one involves its ability to intercalate into double-stranded DNA, disrupting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure . The compound’s molecular targets include DNA and enzymes involved in DNA replication and repair.
相似化合物的比较
2-amino-2H-acridin-9-one is unique due to its strong fluorescent properties and ability to intercalate into DNA. Similar compounds include:
Acridine: Known for its rigid structure and high thermal stability.
Acriflavine: Used as an antibacterial agent and disinfectant.
Proflavine: Another antibacterial agent with similar structural features.
These compounds share the acridine core structure but differ in their specific functional groups and applications.
属性
分子式 |
C13H10N2O |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-amino-2H-acridin-9-one |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H,14H2 |
InChI 键 |
BBZJZHVFGSXNGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-bromo-8aH-pyrido[2,3-b]pyrazin-3-one](/img/structure/B12353661.png)



![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione;hydrochloride](/img/structure/B12353689.png)
![(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12353702.png)


